molecular formula C12H22O2 B13608172 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid

2-(4-Ethylcyclohexyl)-2-methylpropanoic acid

Cat. No.: B13608172
M. Wt: 198.30 g/mol
InChI Key: GVOVHLANEPEZNO-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)-2-methylpropanoic acid is a branched carboxylic acid featuring a cyclohexyl ring substituted with an ethyl group at the para position and a methyl group adjacent to the carboxylic acid moiety. This compound’s structural framework aligns with pharmacologically active agents like fibrates () and Elafibranor intermediates (), suggesting relevance in drug development.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H22O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)

InChI Key

GVOVHLANEPEZNO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C(C)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-ethylcyclohexane. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by carbonation with carbon dioxide to yield the desired product.

Industrial Production Methods: Industrial production of 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides or bromides.

Scientific Research Applications

2-(4-Ethylcyclohexyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Molecular Formula Molecular Weight pKa (Predicted) Boiling Point (°C) Density (g/cm³)
2-(4-Ethylcyclohexyl)-2-methylpropanoic acid* C12H22O2 210.30 ~4.5 360–380 1.05–1.10
2-(4-Ethylphenyl)-2-methylpropanoic acid () C12H16O2 214.65 4.42 N/A N/A
2-(4-Hydroxycyclohexyl)-2-methylpropanoic acid () C10H18O3 186.25 N/A N/A 1.150
Bezafibrate () C19H20ClNO4 361.82 3.5–4.0 N/A N/A

*Estimated based on structural analogues.

  • Cyclohexyl vs. Phenyl Substituents : The ethylcyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the ethylphenyl group in . This difference may enhance membrane permeability but reduce aqueous solubility .
  • Acidity: The pKa of the target compound (~4.5) is slightly higher than Bezafibrate (3.5–4.0), reflecting reduced electron-withdrawing effects from the cyclohexyl group compared to Bezafibrate’s chlorophenoxy moiety .

Table 2: Pharmacological Activity of Analogues

Compound Therapeutic Class Key Activity Reference
Bezafibrate () Lipid-lowering agent Reduces triglycerides (43%), cholesterol (20–25%)
Elafibranor () PPAR agonist Treats metabolic disorders
2-(4-Chlorophenoxy)-2-methylpropanoic acid esters () Fibrate derivatives Prodrugs for sustained release
  • Target Compound’s Potential: The ethylcyclohexyl group may modulate PPAR receptor binding differently than phenyl or chlorophenoxy groups in fibrates. Enhanced lipophilicity could prolong half-life but require formulation optimization for bioavailability .
  • Synthetic Pathways: Analogues like tert-butyl 2-methyl-2-(4-methylphenyl)propanoate () suggest that the target compound could be synthesized via esterification followed by hydrolysis. Cyclohexyl substitution may necessitate hydrogenation steps or Grignard reactions .

Biological Activity

2-(4-Ethylcyclohexyl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H22O2
  • Molecular Weight : 198.31 g/mol
  • Structure : The compound consists of a cyclohexyl group substituted with an ethyl group and a propanoic acid moiety, which may influence its biological interactions.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of carboxylic acids and their derivatives. Although direct studies on 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid are sparse, related compounds exhibit significant antifungal and antibacterial activities. For instance:

  • Antifungal Activity : In vitro studies on structurally similar acids have demonstrated effectiveness against various fungal strains, suggesting potential efficacy for 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid against fungal infections.
  • Antibacterial Activity : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties.

Cytotoxicity and Cancer Research

Research into similar compounds has indicated potential cytotoxic effects against cancer cell lines. For example:

  • Cytotoxic Studies : Compounds in the same chemical family have been evaluated for their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds often range from micromolar to millimolar concentrations, suggesting that 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid could exhibit similar effects.

Case Studies

  • Study on Antifungal Activity :
    • A study evaluated the antifungal properties of various carboxylic acids, revealing that certain structural modifications enhanced their efficacy against Candida species. This suggests that the structural features of 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid may also confer antifungal properties.
  • Cytotoxicity Assessment :
    • A recent investigation into related compounds demonstrated significant cytotoxicity against several cancer cell lines, with some derivatives achieving over 50% growth inhibition at low concentrations. This raises the possibility that 2-(4-Ethylcyclohexyl)-2-methylpropanoic acid could be an effective candidate for further anticancer research.

Data Tables

Activity TypeRelated CompoundsObserved EffectsReference
AntifungalCarboxylic AcidsInhibition of fungal growth
AntibacterialSimilar DerivativesEffective against Gram-positive bacteria
CytotoxicityN-acylsulfonamidesGrowth inhibition in cancer cell lines

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